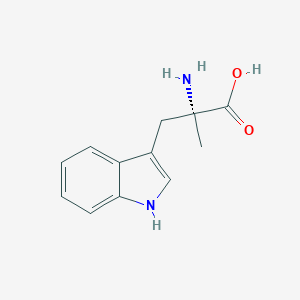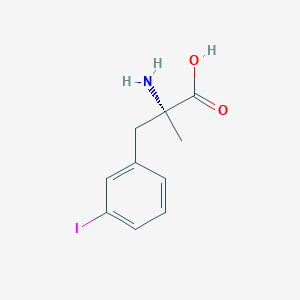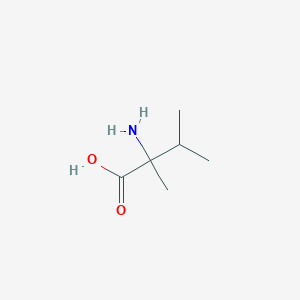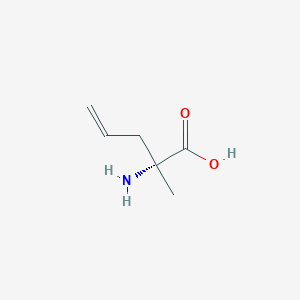
H-Gly-OtBu.HCl
概要
説明
Glycine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of glycine, an amino acid, and is commonly used in peptide synthesis. The compound is known for its role as a parakeratosis inhibitor and is used in various scientific and industrial applications.
科学的研究の応用
Glycine tert-butyl ester hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of various chemicals and pharmaceuticals .
生化学分析
Biochemical Properties
Glycine T-Butyl Ester Hydrochloride plays a significant role in biochemical reactions. It is involved in the preparation of Schiff base by reacting with benzophenone . The resultant Schiff base undergoes asymmetric alkylation with arylmethyl bromides in the presence of O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as a chiral phase transfer catalyst .
Cellular Effects
It is known that glycine, a component of this compound, plays a crucial role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the enantioselective alkylation of N-diphenyl methylene glycine t-butyl ester . This process is catalyzed by a chiral phase-transfer catalyst .
準備方法
Synthetic Routes and Reaction Conditions
Glycine tert-butyl ester hydrochloride can be synthesized through several methods. One common method involves the reaction of tert butyl chloroacetate with sodium azide in an acetone-water mixture, followed by hydrogenation in the presence of a palladium-on-charcoal catalyst. The resulting product is then treated with phosphorous acid and ether to obtain glycine tert butyl ester .
Industrial Production Methods
In industrial settings, glycine tert butyl ester hydrochloride is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and stored under inert gas to prevent degradation .
化学反応の分析
Types of Reactions
Glycine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium-on-charcoal catalyst, and sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various glycine derivatives and esters, which are used in peptide synthesis and other applications .
作用機序
The mechanism of action of glycine tert butyl ester hydrochloride involves its role as a precursor in peptide synthesis. The compound interacts with various molecular targets, including enzymes involved in amino acid metabolism. It acts by providing a protected glycine moiety that can be incorporated into peptides without undergoing unwanted side reactions .
類似化合物との比較
Similar Compounds
- Glycine methyl ester hydrochloride
- L-Alanine tert butyl ester hydrochloride
- β-Alanine tert butyl ester hydrochloride
Uniqueness
Glycine tert-butyl ester hydrochloride is unique due to its specific structure, which provides stability and reactivity suitable for peptide synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice in various applications .
特性
IUPAC Name |
tert-butyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWULUXZFOQIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369336 | |
| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27532-96-3 | |
| Record name | Glycine tert-butyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27532-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














